2-(Azetidin-3-yloxy)-5-nitropyridine

Description

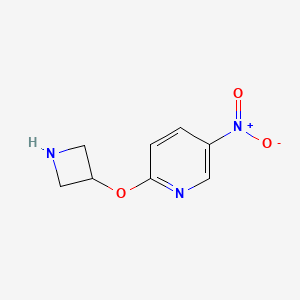

Structure

2D Structure

Properties

IUPAC Name |

2-(azetidin-3-yloxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c12-11(13)6-1-2-8(10-3-6)14-7-4-9-5-7/h1-3,7,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSLAQHZNYRVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293791 | |

| Record name | 2-(3-Azetidinyloxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-16-6 | |

| Record name | 2-(3-Azetidinyloxy)-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Azetidinyloxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Azetidin-3-yloxy)-5-nitropyridine generally follows these key steps:

- Nucleophilic aromatic substitution (SNAr) on a 2-halo-5-nitropyridine derivative with azetidin-3-ol or its protected form to form the azetidin-3-yloxy linkage.

- Preparation of the nitropyridine intermediate , often via nitration of pyridine derivatives.

- Purification and characterization to ensure high purity and yield.

Preparation of 5-Nitro-2-hydroxypyridine Intermediate

Although direct literature on this compound is limited, closely related compounds such as 2-hydroxy-3-nitropyridine have established preparation methods that are useful for understanding the nitration step of pyridine derivatives.

A patented method (CN103664757A) describes the nitration of 2-hydroxypyridine to obtain 2-hydroxy-3-nitropyridine with high purity via controlled addition of nitric acid (60-75% concentration) in pyridine solvent under ice bath conditions, followed by repeated nitration cycles and neutralization with alkali (sodium hydroxide, sodium carbonate, or sodium bicarbonate). This method minimizes waste and is suitable for scale-up:

| Step | Conditions | Details |

|---|---|---|

| 1. Nitration | 2-hydroxypyridine dissolved in pyridine, nitric acid added dropwise in ice bath | Stir 20-40 min at room temperature |

| 2. Concentration | Pyridine volume reduced to half | Repeat nitration 3-5 times |

| 3. Neutralization | Add alkali to neutralize | Sodium hydroxide, sodium carbonate, or sodium bicarbonate used |

| 4. Isolation | Post-treatment to isolate product | High purity 2-hydroxy-3-nitropyridine obtained |

This nitration approach can be adapted for preparing 5-nitro-2-hydroxypyridine or related nitropyridine intermediates necessary for further substitution with azetidine derivatives.

Formation of this compound via Nucleophilic Aromatic Substitution

The key step in synthesizing this compound involves nucleophilic substitution of a halogenated nitropyridine (e.g., 2-chloro-5-nitropyridine) with azetidin-3-ol or azetidin-3-ol derivatives.

- The nucleophile: Azetidin-3-ol (or its protected form) provides the azetidinyl oxygen nucleophile.

- The electrophile: 2-chloro-5-nitropyridine, activated by the electron-withdrawing nitro group, undergoes SNAr with azetidin-3-ol under basic conditions.

A similar approach is documented in the synthesis of related compounds where 4-hydroxypiperidine reacts with 2-nitro-5-chloropyridine or 2-chloro-5-nitropyridine to form corresponding ether derivatives. This reaction typically proceeds under aromatic nucleophilic substitution conditions, such as:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Base | Mild bases like potassium carbonate or sodium hydride |

| Temperature | Elevated temperatures (50-100°C) to facilitate substitution |

| Reaction Time | Several hours (4-24 h) |

Following substitution, the product is purified by standard methods (extraction, crystallization, chromatography) to isolate this compound.

Representative Reaction Scheme

- Preparation of 2-chloro-5-nitropyridine (commercial or synthesized via chlorination/nitration).

- Nucleophilic substitution :

$$

\text{2-chloro-5-nitropyridine} + \text{azetidin-3-ol} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{this compound} + \text{Cl}^-

$$

- Purification to obtain the target compound.

Summary Table of Preparation Steps

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-hydroxypyridine + HNO₃ (60-75%) | Pyridine solvent, ice bath, room temp, repeated nitration | 2-hydroxy-3-nitropyridine (nitropyridine intermediate) |

| 2 | 2-chloro-5-nitropyridine + azetidin-3-ol + base | Polar aprotic solvent, 50-100°C, several hours | This compound via SNAr |

| 3 | Neutralization and purification | Standard workup | Pure target compound |

Research Findings and Practical Considerations

- The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic aromatic substitution at the 2-position.

- The use of azetidin-3-ol as the nucleophile requires control of reaction conditions to avoid ring-opening or side reactions due to the strained four-membered azetidine ring.

- Protection of azetidin-3-ol (e.g., Boc protection) may be employed in some synthetic routes to improve yields and selectivity, followed by deprotection after substitution.

- Purification methods such as recrystallization or chromatography are essential to obtain high-purity product suitable for further applications.

- Environmentally friendly nitration methods, such as those described in the patent, reduce hazardous waste and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-5-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized forms.

Reduction: Conversion to 2-(3-Azetidinyloxy)-5-aminopyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-3-yloxy)-5-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group and azetidine ring makes it a candidate for drug development.

Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-5-nitropyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azetidine ring may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 5-nitropyridine core is a common scaffold in several derivatives, with variations at the 2-position substituent dictating functionality. Key structural analogs include:

Key Observations :

- Rigidity vs. Flexibility: The azetidinyloxy group imposes steric rigidity compared to linear substituents like aminoethylamino or ethylthio groups.

- Polarity: Amino-substituted derivatives (e.g., 2-(2-aminoethylamino)-5-nitropyridine) exhibit higher polarity, enhancing their utility in analytical chemistry .

- Chirality: MBANP’s benzylamino group introduces chirality, critical for NLO performance in crystalline phases .

Physicochemical Properties

Limited data exist for this compound, but comparisons can be inferred:

- Melting Points: 2-(4-Chlorophenoxy)-5-nitropyridine melts at 93°C , while MBANP’s crystalline derivatives are optimized for thermal stability in NLO applications .

- Solubility: Amino-substituted derivatives (e.g., 2-(2-aminoethylamino)-5-nitropyridine) are likely water-soluble due to their basicity, whereas azetidinyloxy and aromatic substituents may reduce solubility.

Biological Activity

2-(Azetidin-3-yloxy)-5-nitropyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

- Chemical Formula : C8H9N3O3

- CAS Number : 1220027-16-6

- Molecular Weight : 195.17 g/mol

The compound features a nitropyridine moiety and an azetidine ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to reduced cellular proliferation or enhanced apoptosis in certain cancer cell lines.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially affecting neurotransmitter systems and inflammatory responses.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

- In vitro Studies : The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Research has also focused on the anticancer potential of this compound:

- Cell Line Studies : In studies involving various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited dose-dependent cytotoxicity. The compound was particularly effective in inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of nitropyridine compounds, including this compound. Results indicated that modifications to the azetidine ring significantly enhanced antimicrobial potency against resistant strains .

- Anticancer Research : Another investigation assessed the anticancer effects of this compound on breast cancer cells. The study reported that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

Applications in Drug Development

Given its promising biological activities, this compound has potential applications in drug development:

- Pharmaceuticals : The compound is being explored as a lead candidate for developing new antimicrobial and anticancer agents.

- Agrochemicals : Its biological properties may also be harnessed for agricultural applications, particularly in developing novel pesticides or herbicides.

Q & A

Q. What are the key steps for synthesizing 2-(Azetidin-3-yloxy)-5-nitropyridine, and how can reaction conditions be optimized?

Methodology :

- Nucleophilic substitution : The azetidine oxygen can displace a leaving group (e.g., chlorine) on a pre-functionalized pyridine ring. For example, 5-nitropyridine derivatives with a leaving group at the 2-position (e.g., 2-chloro-5-nitropyridine) can react with azetidin-3-ol under basic conditions (e.g., NaH in DMF) .

- Reduction of nitro groups : If intermediate nitro compounds are involved, controlled reduction using iron powder in acidic methanol (50% v/v) can yield amino derivatives, as seen in analogous pyridine systems .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (reflux vs. room temperature), solvent polarity, and stoichiometry to improve yield.

Q. How can the structure of this compound be confirmed experimentally?

Methodology :

- Spectroscopic analysis : Use - and -NMR to verify substitution patterns. The nitro group at the 5-position deshields adjacent protons, while the azetidine ring protons appear as distinct multiplet signals.

- Single-crystal X-ray diffraction : For unambiguous confirmation, grow crystals in a solvent like ethyl acetate/hexane and compare bond lengths/angles with reported pyridine-azetidine structures .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., ).

Q. What safety protocols are critical when handling this compound?

Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as nitroaromatics are often irritants .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Decomposition risks : Avoid strong oxidizers; thermal decomposition may release NO gases .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

Methodology :

- DFT calculations : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to model the electronic structure. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Transition-state analysis : Simulate reaction pathways (e.g., azetidine substitution) using Gaussian or ORCA software. Compare activation energies for different leaving groups (Cl, Br).

Q. How do conflicting literature reports on nitro-pyridine synthesis yields arise, and how can they be resolved?

Methodology :

- Variable analysis : Compare reaction parameters (temperature, solvent, catalyst) across studies. For example, higher yields in nitro reductions are achieved with Fe/HCl vs. catalytic hydrogenation due to intermediate stability .

- Side reactions : Monitor by-products (e.g., over-reduction to amine or ring-opening) via LC-MS.

- Reproducibility : Standardize reagents (e.g., anhydrous solvents) and validate purity of starting materials.

Q. What strategies enable the use of this compound as a building block in medicinal chemistry?

Methodology :

- Functional group interconversion : Reduce the nitro group to an amine for cross-coupling (e.g., Suzuki-Miyaura) to attach bioactive moieties .

- Probing bioactivity : Screen against enzyme targets (e.g., kinases) using fluorescence polarization assays. The azetidine ring’s rigidity may enhance binding specificity .

Q. How can spectroscopic discrepancies in characterizing this compound derivatives be addressed?

Methodology :

- Dynamic effects : Use variable-temperature NMR to resolve overlapping signals caused by conformational flexibility in the azetidine ring.

- Isotopic labeling : Incorporate or in the nitro group to enhance NMR sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.